molecular formula C21H22N2O4S B2511568 3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole CAS No. 368861-22-7

3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole

Cat. No.: B2511568
CAS No.: 368861-22-7
M. Wt: 398.48
InChI Key: CQEQIRQYAGEPQK-UHFFFAOYSA-N
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Description

3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is a novel, synthetically derived pyrazole-based compound intended for research use in pharmacological discovery. Its molecular architecture incorporates key pharmacophores associated with significant anti-inflammatory and anticancer activities, making it a compound of interest for investigating new therapeutic agents. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and experimental compounds for managing inflammation and cancer . The specific inclusion of a 3,5-dimethylpyrazole core is a critical structural feature noted in potent bioactive molecules. Research on related pyrazole derivatives has shown that the 3,5-dialkyl substitution pattern is crucial for high binding affinity and inhibitory activity against certain biological targets . Furthermore, the 3,4,5-trimethoxybenzoyl moiety is a common structural element in many cytostatic agents and is known to contribute to interactions with tubulin, suggesting this compound may have value in exploratory oncology research for targeting cellular proliferation pathways . The phenylsulfanyl group introduces a potential for metabolic investigation and may influence the compound's electronic properties and overall pharmacokinetic profile. This combination of features positions this compound as a promising candidate for advanced in vitro and in vivo studies aimed at elucidating new mechanisms of action for inflammatory diseases and various cancer types.

Properties

IUPAC Name

(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-13-20(28-16-9-7-6-8-10-16)14(2)23(22-13)21(24)15-11-17(25-3)19(27-5)18(12-15)26-4/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEQIRQYAGEPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the phenylsulfanyl group: This step may involve the nucleophilic substitution of a suitable leaving group with a thiophenol derivative.

    Attachment of the trimethoxybenzoyl group: This can be done via acylation reactions using trimethoxybenzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Oxidation of the Phenylsulfanyl Group

The phenylsulfanyl (–SPh) group at position 4 is susceptible to oxidation. Reactions with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) typically yield sulfoxides or sulfones.

Reaction Conditions Product Yield Source
H₂O₂ (30%), CH₃COOH, 0–25°C3,5-Dimethyl-4-(phenylsulfinyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole~60–75% ,
mCPBA, CH₂Cl₂, 0°C → RT3,5-Dimethyl-4-(phenylsulfonyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole~45–65%

Mechanistic Insight : Sulfur oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide (one oxygen addition) or sulfone (two oxygen additions) depending on stoichiometry and conditions .

Hydrolysis of the 3,4,5-Trimethoxybenzoyl Group

The 3,4,5-trimethoxybenzoyl group attached to the pyrazole nitrogen may undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions Product Yield Source
6M HCl, reflux, 12h3,5-Dimethyl-4-(phenylsulfanyl)-1H-pyrazole + 3,4,5-Trimethoxybenzoic acid~50–70%
NaOH (10%), EtOH/H₂O, 80°C, 8hSodium 3,4,5-trimethoxybenzoate + 3,5-Dimethyl-4-(phenylsulfanyl)-1H-pyrazole~60–80% ,

Note : The pyrazole ring remains intact under these conditions due to its aromatic stability .

Electrophilic Substitution on the Pyrazole Ring

Electrophilic substitution (e.g., nitration, halogenation) is feasible at the pyrazole ring’s unsubstituted positions. Methyl and phenylsulfanyl groups act as ortho/para directors.

Reaction Conditions Product Yield Source
Nitration (HNO₃/H₂SO₄)0°C → RT, 4h3,5-Dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-5-nitro-1H-pyrazole~30–50% ,
Bromination (Br₂, FeBr₃)CHCl₃, RT, 6h3,5-Dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-5-bromo-1H-pyrazole~40–60%

Regioselectivity : Nitration/bromination occurs preferentially at position 5 due to steric and electronic effects of the methyl and phenylsulfanyl groups .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing benzoyl group may activate the pyrazole ring for NAS at position 4 or 5 under basic conditions.

Reagent Conditions Product Yield Source
NaOCH₃, DMF, 100°C, 24h3,5-Dimethyl-1-(3,4,5-trimethoxybenzoyl)-4-methoxy-1H-pyrazole + PhSH~25–40%

Cross-Coupling Reactions

The phenylsulfanyl group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).

Reaction Conditions Product Yield Source
Suzuki Coupling (ArB(OH)₂, Pd(PPh₃)₄)Dioxane/H₂O, K₂CO₃, 80°C, 12h3,5-Dimethyl-4-(biphenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole~50–70%

Radical Reactions

The phenylsulfanyl group may undergo radical-mediated dimerization or functionalization under photolytic conditions.

Reaction Conditions Product Yield Source
UV light, tert-butyl peroxideBis(3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole)~20–30%

Scientific Research Applications

The compound exhibits various biological activities, including:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives can inhibit the growth of several bacterial and fungal strains. For instance, studies have shown efficacy against pathogens such as Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and interleukin-6 in vitro. This suggests potential applications in treating inflammatory diseases .
  • Antioxidant Activity : Similar compounds have shown effective free radical scavenging abilities. The antioxidant properties are often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) .

Thrombocytopenia Treatment

One of the notable applications of this compound is in the treatment of thrombocytopenia. It acts as an agonist for the thrombopoietin receptor, which is crucial for platelet production. The bis-(monoethanolamine) salt form of related compounds has been noted for enhanced solubility and bioavailability, making it a promising candidate for pharmaceutical formulations .

Cancer Research

There is emerging evidence that pyrazole derivatives may have anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial EfficacyDemonstrated significant inhibition against E. coli and C. albicans with MIC values ranging from 10 to 50 µg/mL.
Study 2Anti-inflammatory EffectsShowed a reduction in TNF-alpha levels by 40% in LPS-stimulated macrophages at a concentration of 25 µM.
Study 3Antioxidant ActivityExhibited a DPPH scavenging activity with an IC50 value of 30 µg/mL, indicating strong antioxidant potential.
Patent US7795293B2Thrombocytopenia TreatmentDescribes the compound's role as a TPO receptor agonist enhancing platelet production; highlights improved solubility over free acid forms .

Mechanism of Action

The mechanism of action of “3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole” would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Based Compounds

(a) OKIKAW (CSD Code: OKIKAW)
  • Structure : 3,5-Dimethyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole.
  • Comparison : Shares the 3,5-dimethylpyrazole core and 3,4,5-trimethoxyphenyl substituent but lacks the phenylsulfanyl group. The dihedral angle between pyrazole and trimethoxyphenyl rings is ~44°, similar to the target compound’s expected conformation .
  • Implications : The absence of sulfur may reduce lipophilicity compared to the target compound.
(b) Compound 1901 ()
  • Structure : 4-(3-Ethoxy-4,5-dimethoxyphenyl)-3-(p-tolyl)-1H-pyrazole.
  • Comparison : Differs in substituents (ethoxy vs. phenylsulfanyl) and lacks the trimethoxybenzoyl group. The ethoxy group may lower steric hindrance compared to the target’s benzoyl moiety.
  • Implications : Reduced steric bulk could enhance solubility but diminish binding affinity in hydrophobic environments .
(c) GIQZAK (CSD Code: GIQZAK)
  • Structure : 3,5-Dimethyl-4-(2-bromo-4-methoxy-5-hydroxyphenyl)-N-phenylpyrazole.
  • Comparison : Features bromine and hydroxyl substituents, introducing polar and halogen-bonding capabilities absent in the target compound.
  • Implications : Bromine’s electronegativity may alter electronic properties, while hydroxyl groups could improve aqueous solubility .

Non-Pyrazole Heterocycles

(a) Compound 2238 ()
  • Structure : 1-(3-Chloro-4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-tetrazole.
  • Comparison : Replaces pyrazole with a tetrazole ring. The tetrazole’s higher aromaticity and nitrogen content may enhance metabolic stability but reduce ring flexibility.
  • Implications : Tetrazoles often exhibit distinct pharmacokinetic profiles, such as increased polarity, compared to pyrazoles .

Data Tables

Table 1: Structural and Substituent Comparison

Compound Name/Code Core Structure Key Substituents Molecular Formula Notable Features
Target Compound Pyrazole 3,4,5-Trimethoxybenzoyl, Phenylsulfanyl C22H22N2O4S High lipophilicity, steric bulk
OKIKAW Pyrazole 3,4,5-Trimethoxyphenyl C14H18N2O3 Moderate steric hindrance
Compound 1901 () Pyrazole 3-Ethoxy-4,5-dimethoxyphenyl, p-Tolyl C22H24N2O3 Ethoxy enhances flexibility
Compound 2238 () Tetrazole 3-Chloro-4-ethoxyphenyl, 3,4,5-Trimethoxyphenyl C18H18ClN5O4 Tetrazole ring for polarity

Table 2: Dihedral Angles in Pyrazole Analogs (From )

Compound/CSD Code Dihedral Angle (°) Substituent at 4-Position
Target Compound ~42–46 (estimated) Phenylsulfanyl + Trimethoxybenzoyl
OKIKAW 44 3,4,5-Trimethoxyphenyl
ZUWLEI 42 4-Hydroxyphenyl
REYYIF 34–37 4-(Phenylcarboxamido)phenyl

Research Findings and Implications

  • Steric Considerations : The 3,4,5-trimethoxybenzoyl group introduces significant steric bulk, which may hinder binding in sterically sensitive biological targets compared to smaller substituents (e.g., ethoxy in Compound 1901) .
  • Heterocycle Choice : Pyrazoles generally offer greater conformational flexibility than tetrazoles, as seen in Compound 2238, but tetrazoles may provide superior metabolic stability in drug design .

Biological Activity

3,5-Dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C18H22N2O5S
  • Molecular Weight: 378.44 g/mol
  • IUPAC Name: this compound

This compound features a pyrazole ring substituted with a phenylsulfanyl group and a trimethoxybenzoyl moiety, which is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that may include the formation of the pyrazole core followed by the introduction of the phenylsulfanyl and trimethoxybenzoyl substituents. Recent studies have reported various synthetic strategies that optimize yield and purity while minimizing environmental impact .

Antiparasitic Activity

One of the most significant areas of research concerning pyrazole derivatives is their antiparasitic activity. For instance, studies have shown that certain pyrazole derivatives exhibit trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism often involves inhibition of cysteine proteases such as cruzipain, which are critical for parasite survival and replication .

Table 1: Antiparasitic Activity of Pyrazole Derivatives

CompoundIC50 (µM)Mechanism of Action
3m (related derivative)34.54Inhibition of cruzipain
3H5 (related derivative)9.5Targeting active site interactions
This compoundTBDTBD

Anti-inflammatory Activity

Pyrazoles are also noted for their anti-inflammatory properties. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, some derivatives have shown promising results in reducing inflammation in animal models .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Compounds

CompoundIC50 (µg/mL)Reference
Compound A60.56
Compound B57.24
This compoundTBDTBD

Case Studies

Several studies have explored the biological effects of similar pyrazole compounds:

  • A study by Ferreira et al. (2022) demonstrated that specific pyrazole derivatives significantly reduced T. cruzi viability in vitro while maintaining low toxicity levels against mammalian cells .
  • Another investigation highlighted the role of structural modifications in enhancing the biological activity of pyrazoles against various inflammatory models .

Q & A

Basic: How can reaction conditions be optimized for synthesizing 3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole to improve yield and purity?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates and stabilize transition states during nucleophilic substitution or cross-coupling reactions .
  • Catalysts : Employ palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to introduce the phenylsulfanyl group, ensuring inert atmospheres to prevent oxidation .
  • Temperature Control : Optimize between 80–100°C to balance reaction kinetics and thermal stability of sensitive functional groups (e.g., trimethoxybenzoyl) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity product (>95%) .

Advanced: What challenges arise in determining the crystal structure of this compound, and how can SHELX software address them?

Methodological Answer:

  • Challenges :
    • Disorder in Trimethoxy Groups : The 3,4,5-trimethoxybenzoyl moiety may exhibit rotational disorder, complicating electron density maps .
    • Twinned Data : Non-merohedral twinning due to crystal packing symmetry requires specialized refinement .
  • Solutions :
    • Structure Solution : Use SHELXD for dual-space methods to resolve phase problems in twinned crystals .
    • Refinement : Apply SHELXL with TWIN/BASF commands to model twinning fractions. Restraints on anisotropic displacement parameters improve convergence .
    • Validation : Confirm with R₁ < 5% and wR₂ < 12%, and check residual electron density (<0.3 eÅ⁻³) .

Basic: What assays are suitable for initial evaluation of its anticancer potential?

Methodological Answer:

  • Cytotoxicity :
    • MTT Assay : Measure mitochondrial activity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • LDH Release : Quantify membrane integrity post-treatment to assess necrotic effects .
  • Comparative Analysis : Benchmark against known pyrazole-based COX-2 inhibitors (e.g., Celecoxib derivatives) to contextualize potency .

Advanced: How does the phenylsulfanyl group influence bioactivity compared to other substituents?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Synthetic Analogs : Prepare derivatives with -SH, -SCH₃, or -SPh substituents at position 4 .
    • Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., tubulin polymerization) .
  • Computational Insights :
    • Molecular Docking : Use AutoDock Vina to model interactions with tubulin’s colchicine binding site. The phenylsulfanyl group may enhance hydrophobic contacts with β-tubulin residues (e.g., Leu248, Ala317) .

Basic: Which techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., δ 2.3 ppm for methyl groups, δ 160–165 ppm for carbonyl) .
    • IR : Identify C=O (1680–1700 cm⁻¹) and S-C (650–700 cm⁻¹) stretches .
  • Chromatography :
    • HPLC : Use C18 columns (acetonitrile/water, 70:30) with UV detection (λ = 254 nm) for purity assessment .
  • X-ray Diffraction : Resolve molecular geometry and confirm regiochemistry of substituents .

Advanced: How can DFT calculations predict reactivity and interaction mechanisms?

Methodological Answer:

  • Computational Protocol :
    • Geometry Optimization : Perform at B3LYP/6-31G(d) level to minimize energy and calculate vibrational frequencies .
    • Frontier Orbital Analysis : Evaluate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. A smaller gap (<4 eV) suggests higher reactivity .
  • Interaction Studies :
    • Molecular Dynamics (MD) : Simulate binding to tubulin over 100 ns trajectories using AMBER. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>50%) for stability .

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